Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide
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Overview
Description
Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a glycine residue, a propenyl group, and a hydrazide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 2-methyl-1-oxo-2-propen-1-yl chloride.
Reaction Conditions: The glycine is reacted with 2-methyl-1-oxo-2-propen-1-yl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Hydrazide Formation: The intermediate compound is then treated with hydrazine hydrate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The hydrazide group allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Drug Development: It can be used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutic Agents:
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The propenyl group may also participate in interactions with other biomolecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-L-phenylalanyl-L-leucyl-
- Glycine, N-(2-methyl-1-oxo-2-propenyl)glycyl-
- Glycine, N-(2-hydroxyethyl)-N-[2-(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl-
Comparison:
- Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and biological activity.
- Other similar compounds may lack the hydrazide group, resulting in different chemical and biological properties.
- The presence of additional amino acid residues or other functional groups in similar compounds can lead to variations in their applications and mechanisms of action.
Properties
Molecular Formula |
C8H14N4O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H14N4O3/c1-5(2)8(15)11-3-6(13)10-4-7(14)12-9/h1,3-4,9H2,2H3,(H,10,13)(H,11,15)(H,12,14) |
InChI Key |
DBALITJIRDFXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NCC(=O)NN |
Origin of Product |
United States |
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